Structural Differentiation from Characterized Patent Examples: Linker Hydrogen-Bond Donor Capacity
The target compound 1421441-41-9 possesses a secondary alcohol (-OH) group on the central propyl linker, constituting a hydrogen-bond donor (HBD) at a position where all explicitly enumerated and IC₅₀-characterized examples in US Patent 9,353,102 contain either fully saturated alkyl linkers or linkers lacking a free hydroxyl [1][2]. This hydroxyl group is predicted to alter both the conformational flexibility and the hydrogen-bonding interaction potential of the linker region. In the patent's exemplified series, variations in linker composition and ring substitution produce FABP5 IC₅₀ values spanning from 40.8 nM to 760 nM (TR-FRET, pH 7.5), demonstrating that linker architecture is a critical potency determinant [3]. The uniqueness of the 3-hydroxypropyl linker in 1421441-41-9, relative to the patent-exemplified compounds, represents a structural differentiation that could translate into a distinct selectivity or potency profile, though no direct experimental data for this specific compound is publicly available.
| Evidence Dimension | Linker hydrogen-bond donor count (HBD) and structural topology |
|---|---|
| Target Compound Data | 1 HBD on linker (secondary alcohol); 3-hydroxy-3-(thiophen-2-yl)propyl architecture |
| Comparator Or Baseline | Patent-exemplified non-annulated thiophenylamides: 0 HBD on linker; saturated alkyl or oxadiazole-substituted thiophene architecture |
| Quantified Difference | Qualitative structural difference; patent-exemplified compounds show FABP5 IC₅₀ range: 40.8–760 nM. Target compound IC₅₀: No data available. |
| Conditions | Structural comparison based on US Patent 9,353,102 disclosure; FABP5 TR-FRET assay data from BindingDB |
Why This Matters
The presence of a linker hydroxyl group introduces a unique pharmacophoric feature not explored in the patent's characterized series, suggesting that a researcher seeking to probe HBD effects on FABP binding would need this specific compound rather than any off-the-shelf patent example.
- [1] Buettelmann, B.; Ceccarelli, S.M.; Kuehne, H.; Kuhn, B.; Neidhart, W.; Obst Sander, U.; Richter, H. Non-annulated thiophenylamides as inhibitors of fatty acid binding protein (FABP) 4 and/or 5. US Patent 9,353,102 B2, issued May 31, 2016. See Formula (I) and exemplified compounds. View Source
- [2] CAS Registry Number 1421441-41-9. Chemical Abstracts Service. Molecular formula and structural descriptors. View Source
- [3] BindingDB Entry 8149. IC₅₀ range for non-annulated thiophenylamides against FABP5 (TR-FRET, pH 7.5). View Source
